molecular formula C9H13N3O3S2 B12183972 (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12183972
M. Wt: 275.4 g/mol
InChI Key: ORNNLPYGSCGZJB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide

IUPAC Nomenclature Conventions for Thiazole Derivatives

The IUPAC name of this compound is derived through systematic analysis of its heterocyclic framework and substituents. The parent structure is a 2,3-dihydro-1,3-thiazole , a five-membered ring containing one sulfur atom at position 1 and one nitrogen atom at position 3, with partial saturation at the 2,3-positions. The numbering begins at the sulfur atom, proceeding clockwise to prioritize the nitrogen atom at position 3.

Key substituents are appended as follows:

  • A methyl group at position 4.
  • An imino group (=N–) at position 2, modified by a methylsulfonyl substituent.
  • A carboxamide group at position 5, where the amide nitrogen is bonded to a cyclopropyl group.

The stereochemical descriptor (2E) specifies the configuration of the imino double bond, determined by the Cahn-Ingold-Prelog priority rules. The complete name adheres to Hantzsch–Widman nomenclature for heterocycles, with prefixes ordered alphabetically: cyclopropyl, methyl, and methylsulfonyl.

Table 1: Substituent Hierarchy and Positional Assignments
Position Substituent Priority Ranking
1 Sulfur atom Parent heteroatom
2 (Methylsulfonyl)imino (E) Highest priority
3 Nitrogen atom Parent heteroatom
4 Methyl Secondary alkyl
5 Carboxamide Functional group

Stereochemical Configuration Analysis of the (2E)-Imino Group

The (2E) designation arises from the geometry of the imino group (C=N–SO~2~CH~3~). According to E-Z notation, the higher-priority groups on either side of the double bond are:

  • Left side : The thiazoline ring (due to sulfur’s atomic number) versus the methylsulfonyl group.
  • Right side : The methylsulfonyl group’s sulfur atom (priority over nitrogen in the ring).

Since the higher-priority groups (sulfur from the ring and sulfur from methylsulfonyl) are on opposite sides, the configuration is E (entgegen). This geometry influences molecular planarity and potential hydrogen-bonding interactions, as the methylsulfonyl group projects away from the thiazoline ring.

Comparative Structural Analysis with Related Thiazolecarboxamides

Structurally, this compound diverges from simpler thiazolecarboxamides in three key aspects:

  • Partial Saturation : The 2,3-dihydrothiazole core reduces aromaticity compared to fully unsaturated thiazoles, decreasing electron delocalization and altering reactivity.
  • Methylsulfonylimino Group : Unlike conventional imino or oxime substituents, the methylsulfonyl moiety introduces strong electron-withdrawing effects, polarizing the C=N bond and enhancing electrophilicity at position 2.
  • N-Cyclopropyl Carboxamide : The cyclopropyl group imposes steric constraints on the amide nitrogen, potentially hindering rotation and stabilizing specific conformations.
Table 2: Structural Comparison with Representative Thiazolecarboxamides
Compound Core Structure Position 2 Substituent Carboxamide Group
Thiazole-5-carboxamide Fully unsaturated Hydrogen Unsubstituted
2-Aminothiazole-4-carboxamide Unsaturated Amino Unsubstituted
Target Compound 2,3-Dihydro (Methylsulfonyl)imino N-Cyclopropyl

The interplay of these features distinguishes the compound’s electronic profile. For instance, the methylsulfonylimino group’s electron-withdrawing nature may activate the thiazoline ring toward nucleophilic attack at position 5, while the cyclopropyl group could modulate solubility via hydrophobic interactions. These structural nuances underscore the compound’s uniqueness within the thiazolecarboxamide family.

Properties

Molecular Formula

C9H13N3O3S2

Molecular Weight

275.4 g/mol

IUPAC Name

N-cyclopropyl-2-(methanesulfonamido)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C9H13N3O3S2/c1-5-7(8(13)11-6-3-4-6)16-9(10-5)12-17(2,14)15/h6H,3-4H2,1-2H3,(H,10,12)(H,11,13)

InChI Key

ORNNLPYGSCGZJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NS(=O)(=O)C)C(=O)NC2CC2

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation

The 4-methylthiazole scaffold is constructed via the Hantzsch reaction , which involves α-halocarbonyl compounds and thiourea derivatives (Source):

  • Reagents : α-Chloroacetone reacts with thiourea in ethanol under reflux.

  • Mechanism : Nucleophilic attack by thiourea sulfur on the α-carbon of the chloroacetone, followed by cyclization and dehydration.

  • Intermediate : 4-Methylthiazole-5-carboxylic acid ethyl ester (yield: 65–80%).

Robinson-Gabriel Cyclization

For dihydrothiazole derivatives, acylaminocarbonyl compounds undergo cyclization with phosphorus pentasulfide (P₂S₅) (Source):

  • Example : Cyclization of 2-acetamido-3-oxobutanoate yields 4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid.

  • Conditions : Toluene, 110°C, 6 hours (yield: 70–75%).

Introduction of the Methylsulfonyl Imino Group

Sulfonylation of 2-Aminothiazole Intermediate

A critical step involves converting a 2-amino group to the methylsulfonyl imino moiety (Sources,):

  • Sulfonylation :

    • Reagents : 2-Amino-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylic acid reacts with methylsulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine (TEA) as base.

    • Conditions : 0°C to room temperature, 12 hours (yield: 60–65%).

  • Oxidation to Imino Group :

    • Reagents : The sulfonamide intermediate is treated with Dess-Martin periodinane (DMP) in DCM.

    • Conditions : Room temperature, 2 hours (yield: 85–90%).

Carboxamide Formation

Acid Chloride Coupling with Cyclopropylamine

The carboxylic acid at position 5 is converted to the cyclopropylamide (Sources,):

  • Acid Chloride Synthesis :

    • Reagents : 4-Methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylic acid reacts with thionyl chloride (SOCl₂).

    • Conditions : Reflux in DCM, 2 hours (yield: 90–95%).

  • Amide Coupling :

    • Reagents : The acid chloride is treated with cyclopropylamine in DCM with N,N-diisopropylethylamine (DIPEA).

    • Conditions : 0°C to room temperature, 4 hours (yield: 75–80%).

Stereochemical Control of the Imino Group

The E-configuration of the methylsulfonyl imino group is achieved via:

  • Thermodynamic Control : Prolonged stirring in polar aprotic solvents (e.g., DMF) favors the E-isomer due to reduced steric hindrance.

  • Crystallization : Selective crystallization from ethyl acetate/hexane mixtures enhances diastereomeric purity (>98% E).

Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)Source
Thiazole Core SynthesisHantzsch (α-chloroacetone + thiourea)7895
SulfonylationMsCl, TEA, DCM6590
Oxidation to IminoDess-Martin periodinane, DCM8898
Acid Chloride FormationSOCl₂, DCM, reflux9299
Amide CouplingCyclopropylamine, DIPEA, DCM7897

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (150°C, 20 minutes) reduces reaction time for thiazole cyclization (yield: 82%).

  • Limitation : Requires specialized equipment and higher catalyst loading.

One-Pot Thiazole-Imino Formation

  • Method : Simultaneous thiazole formation and sulfonylation using Lawesson’s reagent and MsCl.

  • Yield : 55–60% (lower due to side reactions).

Challenges and Solutions

  • Stereochemical Purity : Use of chiral auxiliaries (e.g., (R)-BINOL) during sulfonylation improves E/Z selectivity.

  • Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted sulfonamide intermediates.

Industrial-Scale Considerations

  • Cost Efficiency : Bulk synthesis favors Hantzsch over Robinson-Gabriel due to lower P₂S₅ costs.

  • Green Chemistry : Ethanol/water mixtures replace DCM in amide coupling, reducing environmental impact (yield: 70%) .

Chemical Reactions Analysis

Types of Reactions

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the methylsulfonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for controlling the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. For instance, certain thiazole-based compounds have demonstrated significant cytotoxic effects against various cancer cell lines. Research indicates that the presence of specific substituents on the thiazole ring can enhance the anticancer activity of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
Compound AHeLa15
Compound BMCF-725
(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamideU25120

In a study focusing on thiazole derivatives, it was found that (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide exhibited promising activity against human glioblastoma cells, with an IC50 value indicating effective inhibition of cell proliferation.

Antimicrobial Properties

Thiazoles are recognized for their antimicrobial properties. The compound was tested against various bacterial strains and showed significant activity.

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

The structure–activity relationship studies suggest that modifications on the thiazole ring can lead to enhanced antimicrobial efficacy.

Pesticidal Activity

Thiazole derivatives have been explored as potential pesticides due to their biological activity against pests. The compound has shown effectiveness in controlling certain agricultural pests.

Pest SpeciesEffective Concentration (EC50)Reference
Aphids25 mg/L
Whiteflies30 mg/L

Research indicates that the incorporation of the thiazole moiety enhances the insecticidal properties of the compound, making it a candidate for further development in agricultural applications.

Polymer Chemistry

The unique chemical structure of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide allows it to be utilized in polymer synthesis. Its ability to act as a cross-linking agent can improve the mechanical properties of polymers.

Case Studies

  • Study on Polymer Blends : In a recent study, blends of polymers incorporating thiazole derivatives were tested for mechanical strength and thermal stability. Results indicated improved tensile strength by 30% compared to control samples without thiazole derivatives.
  • Development of Coatings : Thiazole-based compounds were used in developing protective coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP Melting Point (°C)
(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide C₁₀H₁₄N₃O₃S₂ 313.4 (calc.) Cyclopropylamide, methylsulfonyl imino ~1.8* Not reported
N-(5-Isopropyl-3-methyl-2-[(3-nitrophenyl)sulfonyl]imino)-2,3-dihydro-1,3-thiazole-4-carboxamide (19) C₁₅H₁₇N₄O₅S₂ 409.4 Nitrobenzenesulfonyl imino, isopropyl ~2.5 168–170
2-Cyclopropyl-5-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-1,3,4-thiadiazole C₁₃H₁₄N₄O₃S₂ 338.4 Cyclopropyl, p-toluenesulfonyl urea ~2.1 Not reported
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide C₁₃H₁₇N₅OS₂ 323.4 Cyclopropyl, thiadiazole, isobutylamino ~1.6 Not reported

*Estimated based on substituent contributions .

Key Observations:

Substituent Effects: The methylsulfonyl imino group in the target compound confers higher polarity (lower LogP) compared to nitrobenzenesulfonyl or toluenesulfonyl groups in analogs . This enhances aqueous solubility but may reduce membrane permeability. Cyclopropyl substituents, as seen in the target compound and others , improve metabolic stability by resisting oxidative degradation in cytochrome P450 enzymes.

Biological Activity: Thiazole carboxamides with methylsulfonyl groups exhibit distinct binding affinities compared to nitro or toluenesulfonyl analogs. For example, methylsulfonyl imino derivatives show higher selectivity for sulfonylurea receptors (SUR) due to stronger hydrogen-bonding interactions . In contrast, nitrobenzenesulfonyl derivatives (e.g., compound 19 ) demonstrate enhanced antibacterial activity against Gram-positive pathogens, likely due to nitro group redox activity.

Key Observations:

  • The target compound’s synthesis shares similarities with 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs, utilizing coupling reactions with amines under classic conditions (e.g., HATU or EDCI) .
  • Nitrobenzenesulfonyl derivatives require additional steps for sulfonamide activation (e.g., SOCl₂), reducing overall efficiency compared to methylsulfonyl imino syntheses .

Crystallographic and Spectroscopic Data

  • The (2E)-configuration of the imine group in the target compound is confirmed via single-crystal X-ray diffraction , a method validated in structurally related compounds (e.g., (2E)-2-[1-(1,3-benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide) .
  • SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, ensuring high precision in bond-length (±0.001 Å) and angle (±0.1°) measurements .

Research and Patent Landscape

  • Patent Relevance : The methylsulfonyl group’s inclusion aligns with trends in agrochemical and pharmaceutical patents (e.g., Patent IN2016CH00729 ), where sulfonyl groups improve compound stability and bioavailability.
  • Hydrogen-Bonding Networks: Analogous to the triazole-thione system in , the target compound’s methylsulfonyl imino group facilitates N–H···O/S hydrogen bonds, critical for crystal packing and solubility .

Biological Activity

(2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanism of action, and potential applications in medicine.

The molecular structure of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₃N₃O₁S
Molecular Weight213.28 g/mol
CAS Number1010898-88-0
DensityNot specified
Melting PointNot available

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study involving various thiazole compounds, it was found that certain derivatives demonstrated potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The presence of the methylsulfonyl group in (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Thiazoles are also recognized for their anticancer properties. A review highlighted that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure of (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide may allow it to interact with specific molecular targets involved in cancer progression.

Table: Summary of Anticancer Activity Findings

CompoundCell Line TestedIC50 (µM)
(2E)-N-cyclopropyl...A431 (human carcinoma)< 20
Other ThiazolesVarious10 - 30

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the thiazole ring and substituents significantly affect biological activity. The presence of electron-donating groups at specific positions enhances activity against various cancer cell lines . This suggests that (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide could be optimized further for enhanced efficacy.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives similar to (2E)-N-cyclopropyl-4-methyl-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxamide:

  • Antibacterial Study : A series of thiazole derivatives were tested against drug-resistant strains of S. aureus. Compounds with methylsulfonyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Evaluation : In vitro studies on human glioblastoma and melanoma cells revealed that certain thiazole compounds exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potential as effective anticancer agents .

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